molecular formula C10H11NO B13965712 Benzonitrile, 3-hydroxy-4-isopropyl-

Benzonitrile, 3-hydroxy-4-isopropyl-

Cat. No.: B13965712
M. Wt: 161.20 g/mol
InChI Key: BSZVFYXOLIBPPN-UHFFFAOYSA-N
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Description

Benzonitrile, 3-hydroxy-4-isopropyl- is an organic compound that belongs to the class of aromatic nitriles It is characterized by a benzene ring substituted with a nitrile group, a hydroxyl group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 3-hydroxy-4-isopropyl- can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-4-isopropylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile. The reaction conditions typically involve heating the mixture in the presence of a dehydrating agent such as phosphorus pentoxide or sulfuric acid.

Industrial Production Methods: Industrial production of benzonitrile, 3-hydroxy-4-isopropyl- may involve the ammoxidation of 3-hydroxy-4-isopropyltoluene. This process involves the reaction of the toluene derivative with ammonia and oxygen in the presence of a catalyst, typically a metal oxide, at elevated temperatures. The resulting nitrile is then purified through distillation or recrystallization.

Types of Reactions:

    Oxidation: Benzonitrile, 3-hydroxy-4-isopropyl- can undergo oxidation reactions to form corresponding carboxylic acids or quinones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products:

    Oxidation: 3-hydroxy-4-isopropylbenzoic acid or 3-hydroxy-4-isopropylquinone.

    Reduction: 3-hydroxy-4-isopropylbenzylamine.

    Substitution: 3-alkoxy-4-isopropylbenzonitrile or 3-acetoxy-4-isopropylbenzonitrile.

Scientific Research Applications

Benzonitrile, 3-hydroxy-4-isopropyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and hydroxyl groups.

    Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of benzonitrile, 3-hydroxy-4-isopropyl- depends on its specific application. In general, the nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The isopropyl group can affect the compound’s steric properties, impacting its binding to molecular targets.

Comparison with Similar Compounds

    Benzonitrile, 4-hydroxy-: Similar structure but with the hydroxyl group in the para position.

    Benzonitrile, 3-methoxy-4-isopropyl-: Similar structure but with a methoxy group instead of a hydroxyl group.

    Benzonitrile, 3-hydroxy-4-methyl-: Similar structure but with a methyl group instead of an isopropyl group.

Uniqueness: Benzonitrile, 3-hydroxy-4-isopropyl- is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

3-hydroxy-4-propan-2-ylbenzonitrile

InChI

InChI=1S/C10H11NO/c1-7(2)9-4-3-8(6-11)5-10(9)12/h3-5,7,12H,1-2H3

InChI Key

BSZVFYXOLIBPPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C#N)O

Origin of Product

United States

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